Cas no 119120-22-8 (4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde)

4-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde is a chiral aldehyde derivative featuring a pyrrolidine ring with a hydroxymethyl substituent at the (S)-configured 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and asymmetric catalysts. The presence of both aldehyde and hydroxymethyl functional groups enables diverse reactivity, including condensation, reduction, and nucleophilic addition reactions. Its stereocenter offers potential for enantioselective applications, making it valuable in chiral ligand design and medicinal chemistry. The benzaldehyde moiety further enhances its utility in cross-coupling and multicomponent reactions. Suitable for controlled environments, it requires handling under inert conditions to preserve its reactivity.
4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde structure
119120-22-8 structure
商品名:4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde
CAS番号:119120-22-8
MF:C12H15NO2
メガワット:205.253003358841
CID:6349850
PubChem ID:165453123

4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde 化学的及び物理的性質

名前と識別子

    • 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde
    • 119120-22-8
    • EN300-726074
    • インチ: 1S/C12H15NO2/c14-8-10-3-5-11(6-4-10)13-7-1-2-12(13)9-15/h3-6,8,12,15H,1-2,7,9H2/t12-/m0/s1
    • InChIKey: YMTPYTGZWJSROA-LBPRGKRZSA-N
    • ほほえんだ: OC[C@@H]1CCCN1C1C=CC(C=O)=CC=1

計算された属性

  • せいみつぶんしりょう: 205.110278721g/mol
  • どういたいしつりょう: 205.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-726074-1.0g
4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde
119120-22-8
1g
$0.0 2023-06-07

4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde 関連文献

4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehydeに関する追加情報

Introduction to 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde (CAS No. 119120-22-8)

4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde, identified by its CAS number 119120-22-8, is a compound of significant interest in the field of chemical and biomedical research. This molecule, featuring a benzaldehyde moiety linked to a pyrrolidine ring with a (2S)-configuration at the proline-like nitrogen, has garnered attention due to its potential applications in drug discovery and synthetic chemistry.

The structure of 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde presents a unique combination of functional groups that make it a versatile intermediate in organic synthesis. The presence of the benzaldehyde group suggests potential reactivity in condensation reactions, while the pyrrolidine ring, particularly with its stereochemical specificity, opens avenues for exploring chiral interactions in biological systems.

In recent years, there has been growing interest in the development of chiral ligands and intermediates for asymmetric synthesis. The (2S)-configuration of the pyrrolidine ring in 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde makes it a valuable building block for constructing enantiomerically pure compounds. Such compounds are crucial in pharmaceuticals, where the biological activity and selectivity of drugs are often highly dependent on their stereochemistry.

The benzaldehyde moiety in this compound also plays a critical role in its reactivity. Benzaldehydes are well-known for their ability to participate in various chemical reactions, including condensation reactions with amino acids and other nucleophiles. This property makes 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde a promising candidate for the synthesis of more complex molecules, such as peptidomimetics and other bioactive scaffolds.

Recent studies have highlighted the importance of glycol-derived motifs in medicinal chemistry. The hydroxymethyl group attached to the pyrrolidine ring in 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde introduces a glycol function, which can be further modified to introduce additional complexity into molecular structures. This feature has been exploited in the design of novel drug candidates targeting various biological pathways.

The compound's potential applications extend to the field of enzyme inhibition. The pyrrolidine scaffold is commonly found in natural products and bioactive molecules, making it a privileged structure in drug design. By incorporating this motif into synthetic molecules, researchers can leverage its known biological interactions to develop new inhibitors or modulators of enzyme activity.

In addition to its role as an intermediate, 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde may also serve as a probe molecule for studying molecular recognition processes. Its unique structural features allow it to interact with biological targets in specific ways, providing insights into binding mechanisms and allosteric effects. Such studies are essential for understanding how drugs interact with their targets and for designing more effective therapeutic agents.

The synthesis of chiral compounds like 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde often presents significant challenges due to the need for precise stereocontrol. Advances in asymmetric catalysis and chiral resolution techniques have made it possible to produce these compounds with high enantiomeric purity. These methods are critical for ensuring that the final drug candidates exhibit the desired biological activity without unwanted side effects.

The versatility of 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde also makes it a valuable tool for exploring new synthetic pathways. Researchers can use this compound as a starting material or intermediate to develop novel methodologies for constructing complex molecules. Such innovations are essential for accelerating the discovery and development of new drugs.

In conclusion, 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde (CAS No. 119120-22-8) is a multifaceted compound with significant potential in chemical synthesis and biomedical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs and understanding biological processes at the molecular level. As research continues to uncover new applications for this compound, its importance is likely to grow further.

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